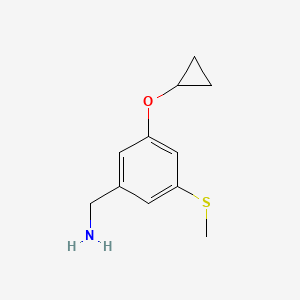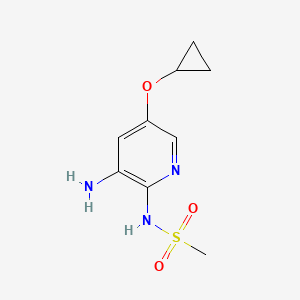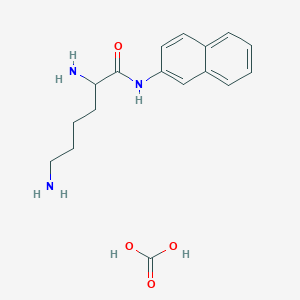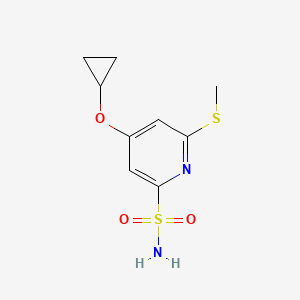
(E)-N'-(3-(furan-2-yl)acryloyl)-3-iodo-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, an acrylamide moiety, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide typically involves a multi-step process:
Formation of the Acrylamide Moiety: The initial step involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-iodo-4-methoxybenzohydrazide.
Introduction of the Furan Ring: The next step involves the reaction of the benzohydrazide with 3-(2-furyl)acryloyl chloride under basic conditions to form the final product, N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide depends on its specific application:
Enzyme Inhibition: The compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Biological Pathways: It may interact with specific molecular targets, such as proteins or nucleic acids, to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
N’-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala: A synthetic substance resembling the primary structure of collagen and hydrolyzed by collagenases.
N’-[3-(2-furyl)acryloyl]-Phe-Gly-Gly: Acts as a substrate for angiotensin-converting enzyme (ACE) and used in inhibitory assays.
Uniqueness
N’-[3-(2-furyl)acryloyl]-3-iodo-4-methoxybenzohydrazide is unique due to the presence of the iodine atom and the methoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C15H13IN2O4 |
|---|---|
Molecular Weight |
412.18 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-iodo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H13IN2O4/c1-21-13-6-4-10(9-12(13)16)15(20)18-17-14(19)7-5-11-3-2-8-22-11/h2-9H,1H3,(H,17,19)(H,18,20)/b7-5+ |
InChI Key |
JPZWECZWESHNHN-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
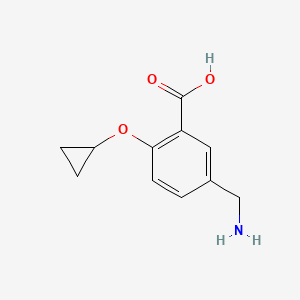
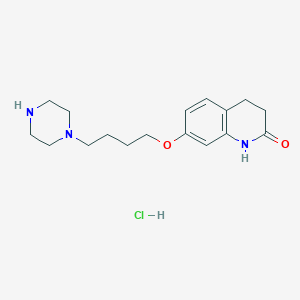
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
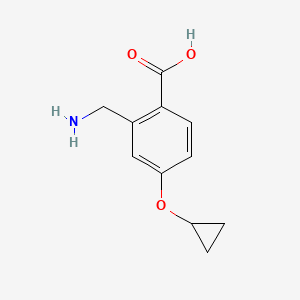
![N-[4-(acetylamino)phenyl]-2-iodobenzamide](/img/structure/B14807841.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14807843.png)
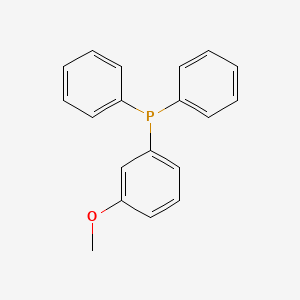
![N-[5-[2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl]-2-methylpyridin-3-yl]-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B14807850.png)
